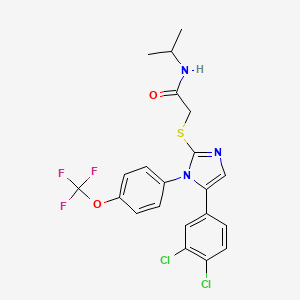

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2F3N3O2S/c1-12(2)28-19(30)11-32-20-27-10-18(13-3-8-16(22)17(23)9-13)29(20)14-4-6-15(7-5-14)31-21(24,25)26/h3-10,12H,11H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJQFCFHDPZUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 559.4 g/mol . The structure includes key functional groups such as imidazole and thioether, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H15Cl2F3N4O2S2 |

| Molecular Weight | 559.4 g/mol |

| CAS Number | 1226444-60-5 |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways. For instance, it has been noted for its potential to inhibit soluble epoxide hydrolase (sEH), which plays a role in regulating inflammatory responses .

- Anticancer Activity : Preliminary studies suggest that imidazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the dichlorophenyl group may enhance these effects through increased lipophilicity and improved cellular uptake .

- Neuroprotective Effects : Some derivatives of similar structures have shown neuroprotective effects in animal models, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to this compound:

- Inflammation Models : In vivo studies demonstrated that similar compounds significantly reduced hyperalgesia in carrageenan-induced inflammation models, indicating their potential utility in pain management .

- Cell Viability Assays : Research involving cell lines has shown that compounds with similar structural motifs can reduce cell viability in cancerous cells by promoting apoptosis through mitochondrial pathways .

Toxicity and Safety Profile

While the therapeutic potential is promising, it is crucial to evaluate the toxicity profiles of such compounds. Early assessments indicate that the compound exhibits low toxicity at therapeutic doses, but further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step pathways, including imidazole ring formation, thioether linkage, and amide coupling. Key optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing reaction kinetics .

- Controlled reaction conditions : Temperature (60–80°C), inert atmosphere (N₂), and pH adjustments to minimize side reactions .

- Purification techniques : Column chromatography or recrystallization with solvents like ethyl acetate/hexane to isolate high-purity products .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect impurities .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under controlled heating rates .

Q. What structural features of this compound suggest potential pharmacological activity?

Methodological Answer:

- Imidazole core : Facilitates hydrogen bonding with enzyme active sites (e.g., cyclooxygenase or kinase targets) .

- 3,4-Dichlorophenyl group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .

- Trifluoromethoxy substituent : Introduces electron-withdrawing effects, stabilizing interactions with hydrophobic pockets in proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups for target modulation?

Methodological Answer:

- Systematic substitution : Synthesize analogs with variations in the dichlorophenyl or trifluoromethoxy groups to evaluate bioactivity shifts .

- Bioisosteric replacement : Replace the thioacetamide moiety with sulfonamide or ester groups to compare binding affinities .

- In silico docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or viral proteases .

Q. What experimental approaches are recommended to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response assays : Perform IC₅₀/EC₅₀ measurements under standardized conditions (e.g., fixed serum concentrations) to minimize variability .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid compound degradation .

- Orthogonal assays : Validate enzyme inhibition results with cell-based assays (e.g., luciferase reporters for pathway modulation) .

Q. How can researchers evaluate the compound’s potential off-target effects in complex biological systems?

Methodological Answer:

- Proteome-wide profiling : Utilize affinity chromatography coupled with mass spectrometry to identify unintended protein binders .

- Kinase panel screening : Test against a library of 100+ kinases to assess selectivity (e.g., Eurofins KinaseProfiler) .

- Transcriptomic analysis : RNA-seq on treated cell lines to detect aberrant gene expression patterns .

Q. What strategies are effective for improving the compound’s solubility and pharmacokinetic properties?

Methodological Answer:

- Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve oral bioavailability .

- LogP optimization : Adjust substituents (e.g., replace chlorine with polar groups) to achieve LogP <5, balancing permeability and solubility .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

Methodological Answer:

- Quantum mechanical calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties influencing binding .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .

- Free-energy perturbation (FEP) : Calculate relative binding energies of derivatives to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.